4-pyrazol-1-yl-N-pyridin-4-ylbenzamide 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12983970
InChI: InChI=1S/C15H12N4O/c20-15(18-13-6-9-16-10-7-13)12-2-4-14(5-3-12)19-11-1-8-17-19/h1-11H,(H,16,18,20)
SMILES: C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
Molecular Formula: C15H12N4O
Molecular Weight: 264.28 g/mol

4-pyrazol-1-yl-N-pyridin-4-ylbenzamide

CAS No.:

Cat. No.: VC12983970

Molecular Formula: C15H12N4O

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

4-pyrazol-1-yl-N-pyridin-4-ylbenzamide -

Specification

Molecular Formula C15H12N4O
Molecular Weight 264.28 g/mol
IUPAC Name 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide
Standard InChI InChI=1S/C15H12N4O/c20-15(18-13-6-9-16-10-7-13)12-2-4-14(5-3-12)19-11-1-8-17-19/h1-11H,(H,16,18,20)
Standard InChI Key LVLLBFXCMOTEJU-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
Canonical SMILES C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide is C₁₆H₁₃N₅O, with a molecular weight of 299.31 g/mol . The compound consists of a benzamide core (C₆H₅CONH₂) substituted at the para position with a pyrazol-1-yl group and an N-linked pyridin-4-yl moiety. Key structural features include:

  • Benzamide backbone: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets .

  • Pyrazol-1-yl group: A five-membered heterocycle with two adjacent nitrogen atoms, enhancing hydrogen-bonding potential .

  • Pyridin-4-yl substituent: A six-membered aromatic ring with a lone nitrogen atom, contributing to solubility and target affinity.

X-ray crystallography data for closely related analogs, such as 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-yl)benzamide, reveal a dihedral angle of ~45° between the benzamide and pyridine rings, suggesting moderate conformational flexibility .

Synthesis and Optimization Strategies

The synthesis of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide typically involves multi-step reactions, as exemplified by protocols for analogous compounds:

Key Reaction Steps

  • Formation of the benzamide core:

    • Reaction of 4-nitrobenzoyl chloride with pyridin-4-amine in the presence of triethylamine yields N-(pyridin-4-yl)-4-nitrobenzamide .

    • Subsequent reduction of the nitro group to an amine using hydrogen/palladium-carbon.

  • Introduction of the pyrazole moiety:

    • Coupling of the amine intermediate with 1H-pyrazole-1-carbonyl chloride under anhydrous conditions .

    • Alternative routes employ Suzuki-Miyaura cross-coupling for regioselective pyrazole attachment .

Yield Optimization

  • Solvent selection: Dimethylformamide (DMF) improves solubility of intermediates, achieving yields >75% .

  • Catalytic systems: Palladium(II) acetate/XPhos enhances coupling efficiency in Suzuki reactions (yield: 82%) .

Physicochemical and Pharmacokinetic Properties

Experimental and in silico data for 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide and its analogs reveal the following properties :

PropertyValue
LogP (partition coefficient)2.77 ± 0.12
Polar surface area60 Ų
Hydrogen bond donors1
Hydrogen bond acceptors3
Rotatable bonds4

The compound exhibits moderate lipophilicity (LogP ~2.77), suggesting adequate blood-brain barrier permeability. Its polar surface area of 60 Ų aligns with Lipinski’s Rule of Five, indicating favorable oral bioavailability .

QuantityPrice (USD)
1 mg88
10 mg116
50 mg231

Purification to >90% is achieved via reverse-phase HPLC, with typical lead times of 10 days .

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